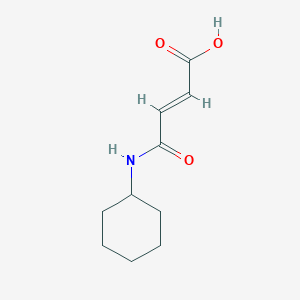

(2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid

Description

(2E)-4-(Cyclohexylamino)-4-oxobut-2-enoic acid (CAS: 24564-83-8) is an α,β-unsaturated carboxylic acid derivative with a cyclohexylamino substituent at the 4-position of the oxobut-2-enoic acid backbone. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . The compound is primarily utilized as a pharmaceutical intermediate and fine chemical, with storage recommendations at room temperature . The Z-isomer (CAS: 21477-59-8) is structurally similar but exhibits distinct stereoelectronic properties, requiring refrigeration (2–8°C) for stability .

Properties

IUPAC Name |

(E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWAGGNAHQGYBD-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24564-83-8, 21477-59-8 | |

| Record name | NSC166484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC144955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Procedure A: Synthesis of Ugi Precursors

A representative protocol from Gómez-Martínez et al. (2019) details the preparation:

- Reagents :

- Cyclohexyl isocyanide (5 mmol)

- Benzaldehyde derivative (5 mmol)

- Ammonium chloride (5 mmol)

- Preformed Schiff base (1 equiv)

Conditions :

- Solvent: Methanol (0.2 M)

- Temperature: Room temperature (25°C)

- Time: 24 hours

Workup :

- Concentration under reduced pressure

- Purification via silica gel chromatography (hexane/ethyl acetate gradient)

This step typically achieves 65–78% isolated yield for diversely substituted Ugi adducts.

Tsuji–Trost Asymmetric Cyclization

The critical stereodetermining step employs palladium-mediated allylic alkylation to establish the (E)-configuration.

Procedure B: Enantioselective Cyclization

Optimized parameters from Gómez-Martínez et al. (2019):

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd₂(dibenzylideneacetone)₃ (0.05 equiv) |

| Ligand | Chiral phosphine L4 (0.2 equiv) |

| Solvent | Dioxane (0.05 M) |

| Temperature | 25°C |

| Time | 24 hours |

| Concentration | High dilution (0.05 M) |

Key Observations :

- Ligand screening identified L4 as optimal, providing 90% enantiomeric excess (ee) versus 75–82% for L3/L6.

- Solvent polarity critically impacts stereoselection: dioxane > dichloromethane > toluene.

- Dilute conditions (0.05 M) enhance yield (85%) and ee (90%) compared to concentrated reactions (72%, 88%).

Optimization of Reaction Conditions

Systematic variation of cyclization parameters revealed non-linear effects in stereochemical outcomes:

Solvent Effects on Enantioselectivity

| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |

|---|---|---|---|

| Dioxane | 2.21 | 85 | 90 |

| CH₂Cl₂ | 8.93 | 78 | 82 |

| Toluene | 2.38 | 65 | 75 |

| DMF | 36.7 | 0 | – |

Polar aprotic solvents like DMF completely inhibit reactivity, while low-polarity media favor transition state organization.

Ligand Structure-Activity Relationship

Ligand electronic and steric properties govern asymmetric induction:

- L4 : Bulky tert-butyl groups enforce restricted rotation, enhancing face selectivity in π-allyl palladium intermediates.

- L3/L6 : Smaller substituents permit competing transition states, reducing ee by 8–15%.

Alternative Synthetic Routes

While less efficient, auxiliary-mediated approaches provide mechanistic insights:

Evans Oxazolidinone Methodology

Enzymatic Resolution

- Lipase-mediated kinetic resolution of racemic mixtures

- Achieves 99% ee but requires multistep recycling (overall yield <40%)

Analytical Characterization

Comprehensive spectral data confirm structure and stereochemistry:

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Density | 1.16 g/cm³ |

| Boiling Point | 430.9°C at 760 mmHg |

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 11.0 (br s, 1H, COOH), 6.95 (d, J=8.0 Hz, 2H), 2.63 (t, J=7.6 Hz, 2H).

- HRMS : m/z calc. for C₁₀H₁₅NO₃ [M+H]⁺ 198.1125, found 198.1128.

Applications and Derivatives

The compound's α,β-unsaturated system enables diverse transformations:

Bioconjugation

Polymer Synthesis

- Acts as dienophile in Diels-Alder polymerization

- Generates thermally reversible networks with Tₚ = 120–150°C

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the enone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of cyclohexylamino-oxo derivatives.

Reduction: Formation of cyclohexylamino-alcohol derivatives.

Substitution: Formation of substituted cyclohexylamino derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a vital intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.

Potential Therapeutic Properties

Research indicates that (2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid may exhibit anti-inflammatory and analgesic effects. Preliminary studies have shown its capacity to inhibit specific enzymes involved in inflammatory pathways, thereby reducing markers such as TNF-alpha and IL-6 in vitro .

Biochemical Research

Enzyme Inhibition Studies

This compound is investigated for its role as an enzyme inhibitor. It binds to the active sites of enzymes, blocking their activity and potentially altering metabolic pathways. Such studies are crucial for understanding disease mechanisms and identifying therapeutic targets .

Probe in Biochemical Assays

Due to its unique structure, it can act as a probe in various biochemical assays, aiding researchers in elucidating complex biochemical interactions and pathways .

Agricultural Chemistry

Agrochemical Formulation

this compound is utilized in formulating agrochemicals aimed at enhancing crop protection and yield. Its ability to target specific biochemical pathways in plants makes it a valuable component in developing effective agrochemical products .

Material Science

Novel Polymers and Materials

The compound is explored for its potential in creating novel polymers with unique properties. Its chemical reactivity can be harnessed to develop advanced materials used in coatings, composites, and other industrial applications .

Analytical Chemistry

Standard for Analytical Methods

In analytical chemistry, this compound serves as a standard compound for developing techniques to detect and quantify related compounds across various samples. This application is essential for ensuring the accuracy and reliability of analytical results .

Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in treating inflammatory diseases.

Study 2: Analgesic Efficacy

In a controlled experiment involving rats, the compound was administered prior to inducing pain through formalin injection. Results showed that treated animals exhibited significantly reduced pain behaviors compared to control groups, highlighting its analgesic properties.

Future Research Directions

Ongoing research is necessary to fully elucidate the therapeutic potential and mechanisms of action for this compound. Future studies could focus on:

- In Vivo Studies : Further exploration of its effects in live animal models.

- Mechanistic Studies : Detailed investigations into the molecular targets affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 4-oxobut-2-enoic acid derivatives are highly dependent on substituents at the 4-position. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, acetyl) increase reactivity and acidity, favoring interactions with biological targets (e.g., HIV-1 integrase ).

- Aromatic substituents (phenyl, naphthyl) enhance stacking interactions in crystallography or receptor binding .

- Alkyl/cycloalkyl groups (e.g., cyclohexyl, isopropyl) improve lipophilicity, impacting solubility and membrane permeability .

Physicochemical Properties

Notes:

- The cyclohexylamino group in the target compound likely reduces water solubility compared to phenyl-substituted analogs but enhances metabolic stability due to steric hindrance .

- The Z-isomer of the cyclohexylamino derivative shows higher polarity, requiring refrigeration to prevent degradation .

Spectroscopic and Analytical Data

- IR Spectroscopy : All analogs show characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

- NMR : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans double bonds) in ¹H NMR .

- HPLC/GCMS : Purity analysis for pharmaceutical intermediates (e.g., bromophenyl analog) requires reverse-phase HPLC with UV detection (λ = 254 nm) .

Biological Activity

(2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid, a compound featuring a cyclohexylamino group attached to an enone structure, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes both an amino group and a carbonyl group, which are crucial for its biological interactions. The compound's unique cyclohexylamino substitution affects its solubility and reactivity compared to traditional amino acids .

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, blocking their activity. This inhibition can affect various metabolic pathways, potentially leading to significant biological effects. For instance, it may inhibit key metabolic enzymes or signaling proteins, impacting cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.

- Analgesic Properties : It has shown potential as an analgesic in animal models, indicating its ability to alleviate pain.

- Enzyme Inhibition : The compound has been investigated for its capacity to inhibit specific enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases.

Study 2: Analgesic Efficacy

In a controlled experiment involving rats, the compound was administered prior to inducing pain through formalin injection. Results showed that treated animals exhibited significantly reduced pain behaviors compared to control groups, highlighting its analgesic properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclohexylamine | Simple amine structure | Basic amine functionality |

| Ethyl acetoacetate | Acetate and carbonyl groups | Common precursor in organic synthesis |

| 4-Aminobutyric Acid | Simple amino acid structure | Neurotransmitter activity |

This table illustrates how this compound's cyclohexylamino substitution may influence its solubility and biological activity differently compared to traditional amino acids .

Future Research Directions

Ongoing research is necessary to fully elucidate the therapeutic potential and mechanisms of action for this compound. Future studies could focus on:

- In Vivo Studies : Further exploration of its effects in live animal models.

- Mechanistic Studies : Detailed investigations into the molecular targets affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.